

Application of N-Cinnamoyl-D,L-valine methyl ester in medicinal chemistry

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Compound of Interest

Compound Name: *N-Cinnamoyl-D,L-valine methyl ester*

Cat. No.: B12747720

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Application Notes and Protocols: N-Cinnamoyl-D,L-valine methyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of **N-Cinnamoyl-D,L-valine methyl ester** in medicinal chemistry, based on the known biological activities of the broader class of cinnamoyl- and N-cinnamoyl-amino acid derivatives. While specific data for this exact molecule is not extensively reported in publicly available literature, the following sections outline the likely areas of application and provide detailed protocols for its evaluation.

Potential Medicinal Chemistry Applications

N-cinnamoyl-amino acid esters are hybrid molecules that combine the structural features of cinnamic acid and amino acids, both of which are known to exhibit a range of biological activities. This structural combination makes **N-Cinnamoyl-D,L-valine methyl ester** a candidate for investigation in several areas of drug discovery.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties. [1][2] The conjugation with amino acids can modulate this activity.[2] **N-Cinnamoyl-D,L-valine methyl ester** could be screened for its efficacy against various pathogenic microbes.

Table 1: Potential Antimicrobial Activity Profile

Microorganism Type	Example Species	Reported MIC Range for Related Compounds (µg/mL)	MIC for N-Cinnamoyl-D,L-valine methyl ester
Gram-positive Bacteria	Staphylococcus aureus, Bacillus subtilis	125 - >500[3]	Not Reported
Gram-negative Bacteria	Escherichia coli, Pseudomonas aeruginosa	Often higher than for Gram-positive[4]	Not Reported
Fungi / Yeast	Candida albicans, Aspergillus niger	62.5 - >500[1]	Not Reported

Antioxidant Activity

The cinnamoyl moiety is a known scavenger of free radicals, and this activity can be influenced by the conjugated amino acid.[5][6] This makes **N-Cinnamoyl-D,L-valine methyl ester** a candidate for development as an antioxidant agent to combat oxidative stress-related diseases.

Table 2: Potential Antioxidant Activity Profile

Assay Type	Metric	Reported Activity for Related Compounds	Activity of N-Cinnamoyl-D,L-valine methyl ester
DPPH Radical Scavenging	IC ₅₀ (µM)	18.6 - >100[7][8]	Not Reported
Hydroxyl Radical Scavenging	% Scavenging	Variable[6]	Not Reported
Anti-lipid Peroxidation	% Inhibition	Variable[6]	Not Reported

Cytotoxic and Anticancer Activity

Certain cinnamoyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The mechanism often involves the induction of cell cycle arrest and apoptosis.[9] Therefore, **N-Cinnamoyl-D,L-valine methyl ester** could be evaluated as a potential anticancer agent.

Table 3: Potential Cytotoxic Activity Profile

Cancer Cell Line	Metric	Reported Activity for Related Compounds (μM)	Activity of N-Cinnamoyl-D,L-valine methyl ester
Human Breast Cancer (MCF-7)	IC ₅₀	42 - 166[9]	Not Reported
Human Prostate Cancer (PC-3)	IC ₅₀	Variable[11]	Not Reported
Human Colon Cancer (Caco-2)	IC ₅₀	Variable[11]	Not Reported
Human Ovarian Cancer (A2780)	IC ₅₀	Variable[11]	Not Reported

Experimental Protocols

The following are detailed protocols for evaluating the key potential biological activities of **N-Cinnamoyl-D,L-valine methyl ester**.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

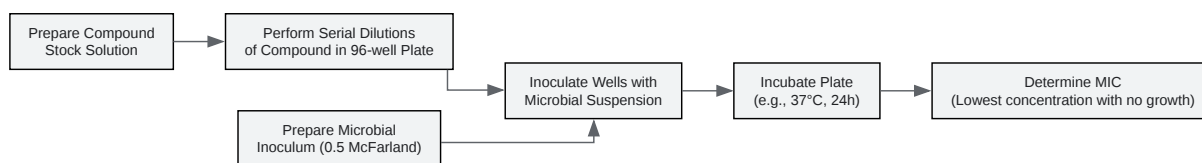
- **N-Cinnamoyl-D,L-valine methyl ester**

- Sterile 96-well microplates
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Positive control antibiotic (e.g., Tobramycin)[3]
- Solvent for the compound (e.g., DMSO)
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Compound Stock Solution: Dissolve **N-Cinnamoyl-D,L-valine methyl ester** in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5×10^5 CFU/mL in the test wells.
- Serial Dilution in Microplate:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add an additional 100 μ L of the compound stock solution to the first well of a row and mix.
 - Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared microbial inoculum to each well. This will bring the final volume to 200 μ L and halve the concentration of the compound in each well.
- Controls:
 - Positive Control: A row with a standard antibiotic.

- Negative Control: A well with broth and inoculum only (no compound).
- Sterility Control: A well with broth only.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
- Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the absorbance at 600 nm.



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Antimicrobial Susceptibility Testing Workflow

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12]

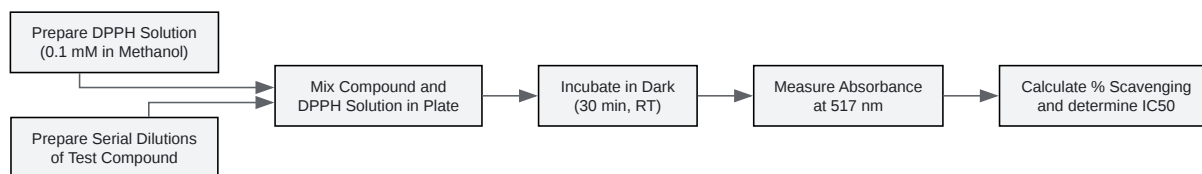
Materials:

- **N-Cinnamoyl-D,L-valine methyl ester**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- Positive control (e.g., Ascorbic acid or Trolox)

- 96-well microplate or cuvettes
- Spectrophotometer or microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[\[12\]](#)
- Preparation of Sample Solutions: Prepare a stock solution of **N-Cinnamoyl-D,L-valine methyl ester** in methanol. From this, prepare a series of dilutions to test a range of concentrations.
- Reaction Setup:
 - In a 96-well plate, add 50 µL of each sample dilution to different wells.
 - Add 150 µL of the DPPH working solution to each well.
 - Control: Prepare a blank well containing 50 µL of methanol and 150 µL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[12\]](#)
- Absorbance Measurement: Measure the absorbance of each well at 517 nm.
- Calculation of Scavenging Activity:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Scavenging} = [(Abs_control - Abs_sample) / Abs_control] * 100$$
 - Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).



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DPPH Radical Scavenging Assay Workflow

Protocol for MTT Assay (Cytotoxicity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

- **N-Cinnamoyl-D,L-valine methyl ester**
- Human cancer cell lines (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Sterile 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow

for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of **N-Cinnamoyl-D,L-valine methyl ester** in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.^[14]
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.^[15]
- **Absorbance Measurement:** Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
- **Calculation of Cell Viability:**
 - Calculate the percentage of cell viability using the following formula: % Viability = $(\text{Abs_sample} / \text{Abs_control}) * 100$
 - Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).



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MTT Cytotoxicity Assay Workflow

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